molecular formula C16H14OS2 B13574517 (2Z,6E)-2,6-bis(thiophen-2-ylmethylidene)cyclohexanone

(2Z,6E)-2,6-bis(thiophen-2-ylmethylidene)cyclohexanone

Cat. No.: B13574517
M. Wt: 286.4 g/mol
InChI Key: KHXBULXCCPIELT-PJABCKPXSA-N
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Description

2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one is an organic compound with the molecular formula C17H16OS2 It is characterized by the presence of two thiophene rings attached to a cyclohexanone core through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one typically involves the condensation of cyclohexanone with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the cyclohexanone core.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis[(thiophen-2-yl)methylidene]cyclohexan-1-one is unique due to the presence of thiophene rings, which impart distinct electronic properties and potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C16H14OS2

Molecular Weight

286.4 g/mol

IUPAC Name

(2E,6Z)-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one

InChI

InChI=1S/C16H14OS2/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2/b12-10-,13-11+

InChI Key

KHXBULXCCPIELT-PJABCKPXSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CS2)/C(=O)/C(=C\C3=CC=CS3)/C1

Canonical SMILES

C1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1

Origin of Product

United States

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